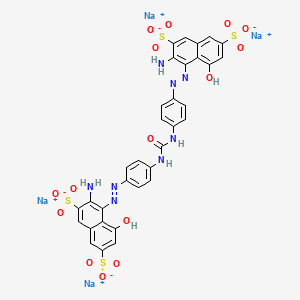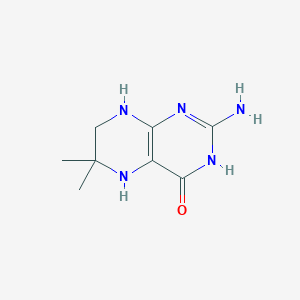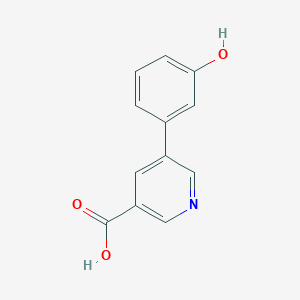
5-(3-羟基苯基)烟酸
描述
5-(3-Hydroxyphenyl)nicotinic acid is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-Hydroxyphenyl)nicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-Hydroxyphenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Hydroxyphenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
5-(3-羟基苯基)烟酸已被研究用于其抗菌特性。研究表明,烟酸的衍生物,包括该化合物,在对抗细菌菌株方面显示出希望。 例如,烟酰胺衍生物已针对各种革兰氏阳性和革兰氏阴性细菌进行测试,显示出显著的抑制作用 .
抗生物膜特性
除了其抗菌活性外,该化合物还被评估用于其阻止生物膜形成的能力。生物膜是细菌的复杂群落,对抗生素具有抗性。 与 5-(3-羟基苯基)烟酸相关的烟酰胺衍生物已显示出破坏生物膜形成的潜力,这对于治疗慢性感染至关重要 .
计算化学
该化合物已被用于计算研究以了解其电子特性。 研究人员已利用计算分析,如 HOMO/LUMO 等值面图和分子静电势 (MEP) 图,来研究烟酰胺衍生物的电子特性,这可以说明它们的反应性和与生物靶标的相互作用 .
烟酰胺衍生物的合成
5-(3-羟基苯基)烟酸作为各种烟酰胺衍生物合成的前体。这些衍生物具有广泛的生物学应用,包括抗菌和抗真菌活性。 合成过程通常涉及光谱技术,如 IR、1H-NMR、13C-NMR 和 MS .
分子对接研究
分子对接研究是药物发现过程的一部分,其中化合物在计算上被评估用于其与生物靶标的结合亲和力。 烟酰胺衍生物已被评估作为针对特定细菌酶的抑制剂的潜力,这可能导致开发新的抗菌药物 .
抗菌活性
除了抗菌作用外,5-(3-羟基苯基)烟酸衍生物还被探索用于其更广泛的抗菌特性。 这包括针对真菌和其他微生物的活性,这对于开发治疗各种传染病的疗法具有重要意义 .
细胞毒性评估
药物化合物的安全性特征至关重要。 5-(3-羟基苯基)烟酸衍生物已被评估用于其细胞毒性,确保它们安全用于进一步开发为治疗剂 .
抗真菌应用
与其抗菌应用类似,该化合物在抗真菌研究中也显示出希望。 烟酸的衍生物已针对真菌菌株进行测试,为开发新的抗真菌药物提供了潜在途径 .
作用机制
Target of Action
It is known that nicotinic acid, a closely related compound, acts on the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
It is known that nicotinic acid enters the cell through transporters and is metabolized to nad via the preiss–handler pathway . This pathway involves several stages and results in the formation of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions .
Biochemical Pathways
The biochemical pathways affected by 5-(3-Hydroxyphenyl)nicotinic acid are likely to be similar to those affected by nicotinic acid. Nicotinic acid is involved in the metabolism of niacin, also known as vitamin B3 or PP . It plays a vital role in maintaining the intracellular pool of niacin, which is essential for redox metabolism and the functioning of NAD-dependent pathways .
Result of Action
It is known that nicotinic acid has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . These effects contribute to maintaining efficient cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(3-Hydroxyphenyl)nicotinic acid. For example, the availability of nicotinic acid can impact redox cofactor metabolism during alcoholic fermentation . Suboptimal levels of nicotinic acid were correlated with slower fermentation and reduced biomass, disrupting redox balance and impeding NAD+ regeneration .
生化分析
Biochemical Properties
5-(3-Hydroxyphenyl)nicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are crucial for redox reactions in cellular metabolism. The hydroxyphenyl group in 5-(3-Hydroxyphenyl)nicotinic acid enhances its binding affinity to these coenzymes, facilitating efficient electron transfer in redox reactions .
Cellular Effects
5-(3-Hydroxyphenyl)nicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of G-protein-coupled receptors (GPCRs), particularly GPR109A, which is involved in anti-inflammatory responses . This modulation leads to changes in intracellular signaling cascades, affecting gene expression and metabolic pathways. Additionally, 5-(3-Hydroxyphenyl)nicotinic acid has been shown to enhance the production of anti-inflammatory cytokines, thereby contributing to its therapeutic potential in inflammatory conditions .
Molecular Mechanism
The molecular mechanism of 5-(3-Hydroxyphenyl)nicotinic acid involves its binding interactions with specific biomolecules. It acts as an agonist for GPR109A, leading to the activation of downstream signaling pathways that regulate inflammatory responses . Furthermore, 5-(3-Hydroxyphenyl)nicotinic acid can inhibit the activity of certain enzymes involved in pro-inflammatory pathways, thereby reducing the production of inflammatory mediators . These interactions at the molecular level contribute to its overall anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-Hydroxyphenyl)nicotinic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 5-(3-Hydroxyphenyl)nicotinic acid maintains its anti-inflammatory effects, with sustained modulation of gene expression and cellular signaling pathways . These findings suggest that the compound is suitable for prolonged use in experimental settings.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 5-(3-Hydroxyphenyl)nicotinic acid vary with different dosages. At lower doses, the compound exhibits potent anti-inflammatory effects without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
5-(3-Hydroxyphenyl)nicotinic acid is involved in several metabolic pathways, primarily those related to redox reactions and energy metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide synthetase, which is involved in the synthesis of NAD and NADP . The compound also affects metabolic flux by modulating the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, 5-(3-Hydroxyphenyl)nicotinic acid is transported and distributed through specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, the compound can accumulate in specific compartments, such as the mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-(3-Hydroxyphenyl)nicotinic acid is primarily within the mitochondria, where it participates in redox reactions and energy metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This subcellular localization is crucial for its function in modulating cellular metabolism and inflammatory responses.
属性
IUPAC Name |
5-(3-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-3-1-2-8(5-11)9-4-10(12(15)16)7-13-6-9/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOZRXCJNXHMSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653501 | |
| Record name | 5-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181452-05-0 | |
| Record name | 5-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1181452-05-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)

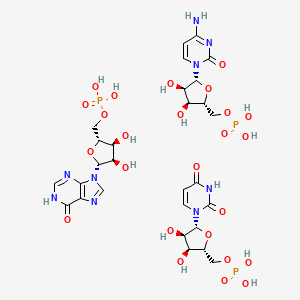
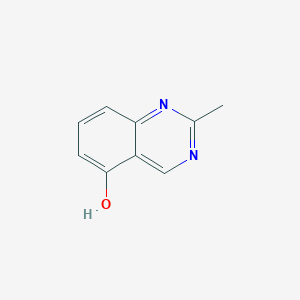
![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B1497756.png)
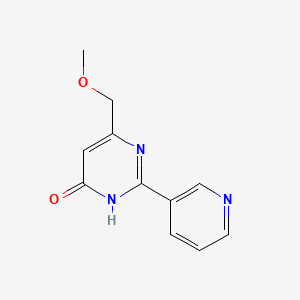
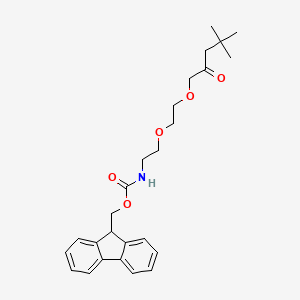
![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)
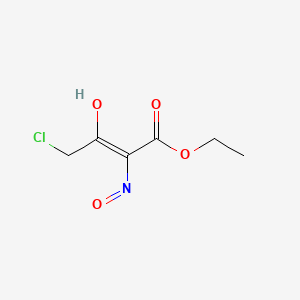
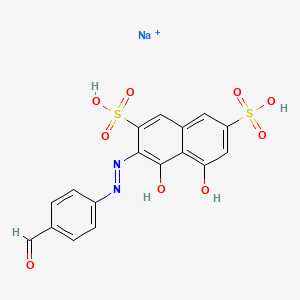
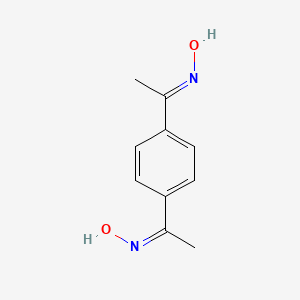
![2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497778.png)
